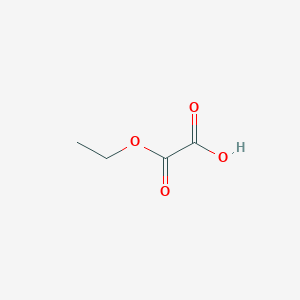

2-Ethoxy-2-oxoacetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-ethoxy-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-2-8-4(7)3(5)6/h2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMAQQQTXDJDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275731 | |

| Record name | 2-ethoxy-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-37-8 | |

| Record name | Monoethyl oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethoxy-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanedioic acid, monoethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Ethoxy-2-oxoacetic acid basic properties

An In-depth Technical Guide to 2-Ethoxy-2-oxoacetic Acid

Introduction

2-Ethoxy-2-oxoacetic acid, also known by synonyms such as monoethyl oxalate and ethyl hydrogen oxalate, is an organic compound with the chemical formula C₄H₆O₄.[1][2] It is the monoester of oxalic acid and ethanol. This compound serves as a versatile intermediate and building block in various fields, including organic synthesis, pharmaceutical development, and industrial chemistry.[2][3] Its structure, featuring both a carboxylic acid and an ester functional group, imparts a unique reactivity that allows for its participation in a wide range of chemical transformations.[2] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactions, and relevant experimental procedures for researchers, scientists, and professionals in drug development.

Core Properties

The physical and chemical properties of 2-Ethoxy-2-oxoacetic acid are summarized below. These characteristics are crucial for its handling, storage, and application in experimental settings.

Physical and Chemical Data

| Property | Value | Reference |

| CAS Number | 617-37-8 | [1][2] |

| Molecular Formula | C₄H₆O₄ | [1][2] |

| Molecular Weight | 118.09 g/mol | [2][4] |

| Appearance | Liquid | [1] |

| Boiling Point | 204.7 ± 23.0 °C at 760 mmHg | [5][6] |

| Melting Point | 195 °C / 249 °C | [5] |

| Density | 1.274 g/cm³ / 1.3 ± 0.1 g/cm³ | [5][6] |

| Flash Point | 89.3 ± 16.1 °C | [5] |

| Solubility | Slightly soluble in water, with decomposition | [7] |

| Storage Temperature | -20°C | [8] |

| IUPAC Name | 2-ethoxy-2-oxoacetic acid | [2][5] |

| SMILES | CCOC(=O)C(=O)O | [2] |

Safety and Handling

2-Ethoxy-2-oxoacetic acid is classified as a hazardous substance and requires careful handling. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn at all times.[9][10] Work should be conducted in a well-ventilated area or a fume hood.[9]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement | Reference |

| Acute Toxicity / Corrosive | GHS06 (Toxic), GHS07 (Exclamation Point) | Danger / Warning | H302, H315, H319, H334, H335 | P260, P261, P280, P301+P310, P305+P351+P338, P405 | [5][6][9] |

Synthesis and Chemical Reactions

2-Ethoxy-2-oxoacetic acid can be synthesized through several routes, most commonly involving the partial hydrolysis of diethyl oxalate. It participates in typical reactions of both carboxylic acids and esters.

Synthesis Pathways

The primary methods for synthesizing 2-Ethoxy-2-oxoacetic acid are:

-

Partial Hydrolysis of Diethyl Oxalate : This is a common laboratory and industrial method. The hydrolysis can be controlled to favor the formation of the monoester over complete hydrolysis to oxalic acid. The reaction can be catalyzed by an acid or a base.[11][12]

-

Esterification of Oxalic Acid : The direct reaction of oxalic acid with one equivalent of ethanol, typically in the presence of a strong acid catalyst like sulfuric acid.[2]

-

Reaction of Ethyl Oxalyl Chloride : The hydrolysis of ethyl oxalyl chloride provides a direct route to the desired product.[13]

Caption: Key synthesis routes for 2-Ethoxy-2-oxoacetic acid.

Key Chemical Reactions

As a bifunctional molecule, 2-Ethoxy-2-oxoacetic acid undergoes several important reactions:

-

Oxidation : Strong oxidizing agents like potassium permanganate can oxidize the molecule, typically leading to the formation of carbon dioxide and water.[2]

-

Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the carboxylic acid and/or ester group, potentially yielding ethoxyacetic acid or other reduced products.[2]

-

Nucleophilic Substitution : The ethoxy group can be displaced by various nucleophiles, leading to the formation of amides, other esters, or different acid derivatives.[2]

Caption: Major reaction pathways of 2-Ethoxy-2-oxoacetic acid.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of 2-Ethoxy-2-oxoacetic acid.

Protocol 1: Synthesis via Base-Catalyzed Monohydrolysis of Diethyl Oxalate

This protocol is adapted from a procedure for the selective monohydrolysis of dialkyl oxalates.[12]

Materials:

-

Diethyl oxalate (1.6 mmol, 0.228 g)

-

Tetrahydrofuran (THF), anhydrous (1 mL)

-

Deionized water, chilled

-

Sodium hydroxide (NaOH), 0.25 M aqueous solution, chilled (6.5 mL)

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water bath

Procedure:

-

Dissolve diethyl oxalate (1.6 mmol) in 1 mL of THF in a reaction flask.

-

Add 13 mL of chilled deionized water to the flask.

-

Immerse the reaction flask in an ice-water bath to cool the mixture to 0–5 °C.

-

Once the target temperature is reached, inject 6.5 mL of the chilled 0.25 M NaOH solution.

-

Stir the reaction mixture vigorously for 20 minutes, maintaining the temperature at 0–5 °C.

-

After 20 minutes, acidify the mixture to a pH of 0.5–0.7 by the dropwise addition of 2 M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 15 mL).

-

Combine the organic extracts and dry them over anhydrous Na₂SO₄.

-

Filter the solution to remove the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

If necessary, purify the product further using column chromatography (eluent: hexane and ethyl acetate).

Caption: Experimental workflow for the synthesis of monoethyl oxalate.

Protocol 2: Industrial Synthesis via Reactive Distillation

This method is described for the continuous production of oxalic acid but is fundamentally based on the hydrolysis of diethyl oxalate, which proceeds through the 2-Ethoxy-2-oxoacetic acid intermediate.[11][14]

Equipment:

-

Reactive distillation column

-

Heating kettle

-

Crystallizer

Procedure:

-

The reaction is carried out in a reactive distillation tower.

-

The kettle at the base of the column is heated to the operating temperature of 100–110 °C under atmospheric pressure.[14]

-

Diethyl oxalate and water are continuously fed into the upper part of the column at a weight ratio of 1:1.60 to 1:3.50.[14]

-

The hydrolysis reaction occurs in the liquid phase on the trays of the column.

-

The more volatile ethanol, a product of the hydrolysis, is continuously removed from the top of the column as a distillate along with some water.

-

The aqueous solution containing the product is continuously withdrawn from the bottom of the column.

-

By controlling residence time and conditions, the reaction can be optimized for the monoester intermediate before it fully hydrolyzes to oxalic acid.

Applications in Research and Drug Development

2-Ethoxy-2-oxoacetic acid is a valuable tool for chemists and pharmaceutical scientists.

-

Pharmaceutical Intermediate : It serves as a crucial raw intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[3] Its bifunctional nature allows for the precise construction of intricate molecular frameworks.[3]

-

Organic Synthesis : It is a starting material for synthesizing a variety of heterocyclic compounds, such as pyrazoles, which have applications in medicinal chemistry and materials science.[2]

-

Biochemical Research : The compound can be used as a substrate to study the activity and kinetics of enzymes. For example, it is a known substrate for aldolase, an enzyme involved in carbohydrate metabolism.[2] It is also used to investigate the metabolic pathways of oxalic acid in biological systems.[2]

-

Polymer Chemistry : The related compound, ethyl glyoxylate, can undergo anionic polymerization to create poly(ethyl glyoxylate)s (PEtGs) with controlled molecular weights, a process of interest in materials science.[2]

References

- 1. 2-Ethoxy-2-oxoacetic acid | CymitQuimica [cymitquimica.com]

- 2. Buy 2-Ethoxy-2-oxoacetic acid | 617-37-8 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Ethoxy-2-Oxoacetic Acid - Protheragen [protheragen.ai]

- 5. americanelements.com [americanelements.com]

- 6. Ethoxy(oxo)acetic acid | CAS#:617-37-8 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. angenechemical.com [angenechemical.com]

- 11. benchchem.com [benchchem.com]

- 12. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]

- 13. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]

- 14. CN1263082A - Method for preparing oxalic acid by using diethyl oxalate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Reactivity of 2-Ethoxy-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-Ethoxy-2-oxoacetic acid, also known as ethyl hydrogen oxalate. This versatile bifunctional molecule serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecular architectures. This document consolidates key data, outlines detailed experimental protocols for its synthesis and characteristic reactions, and presents visual diagrams to elucidate reaction pathways and experimental workflows.

Chemical Structure and Properties

2-Ethoxy-2-oxoacetic acid (IUPAC name: 2-ethoxy-2-oxoacetic acid) is the monoethyl ester of oxalic acid. Its structure features both a carboxylic acid and an ethyl ester functional group attached to adjacent carbonyl carbons. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable synthon in organic chemistry.

Molecular Formula: C₄H₆O₄[1][2]

Molecular Weight: 118.09 g/mol [1][3]

Synonyms: Ethyl hydrogen oxalate, Monoethyl oxalate, Oxalic acid monoethyl ester.[1][4][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Ethoxy-2-oxoacetic acid is presented in the table below. It is important to note that there are some discrepancies in the reported melting points in the literature, which may be due to the presence of impurities or different crystalline forms. The compound is generally described as a liquid and is soluble in common organic solvents.[4][5]

| Property | Value | Source |

| Boiling Point | 204.7 ± 23.0 °C at 760 mmHg | [6][7] |

| Melting Point | 195 °C (decomposes) | [8] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [8] |

| Flash Point | 89.3 ± 16.1 °C | [6] |

| pKa | 1.53 ± 0.54 (Predicted) | [8] |

| Storage Temperature | -20°C | [3][6] |

Spectroscopic Data

Synthesis of 2-Ethoxy-2-oxoacetic Acid

The most common method for the synthesis of 2-Ethoxy-2-oxoacetic acid is the direct esterification of oxalic acid with ethanol.[1] The key challenge in this synthesis is to achieve mono-esterification and avoid the formation of the diester, diethyl oxalate. This is typically controlled by using a specific stoichiometry of reactants and carefully controlling the reaction conditions.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is adapted from established procedures for the esterification of dicarboxylic acids.

Materials:

-

Oxalic acid dihydrate

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Diethyl ether

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve oxalic acid dihydrate in a minimal amount of anhydrous ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for a controlled period (e.g., 2-4 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) to maximize the yield of the monoester.

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution (to remove unreacted oxalic acid), water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 2-Ethoxy-2-oxoacetic acid.

-

Purification can be achieved by vacuum distillation.

Synthesis Workflow

Caption: Workflow for the synthesis of 2-Ethoxy-2-oxoacetic acid.

Chemical Reactivity

2-Ethoxy-2-oxoacetic acid exhibits a rich and versatile reactivity owing to the presence of three key reactive sites: the carboxylic acid proton, the electrophilic carbonyl carbon of the carboxylic acid, and the electrophilic carbonyl carbon of the ester.

Reactions at the Carboxylic Acid Group

The acidic proton of the carboxylic acid can be readily deprotonated by a base. The resulting carboxylate can act as a nucleophile. The carboxylic acid can also undergo typical reactions such as conversion to an acid chloride or further esterification.

Reactions at the Ester Group

The ester group is susceptible to nucleophilic acyl substitution. It can react with a variety of nucleophiles, such as amines, to form amides.

Reactions involving both Carbonyl Groups

The adjacent carbonyl groups make 2-Ethoxy-2-oxoacetic acid a valuable precursor for the synthesis of heterocyclic compounds.

Key Chemical Reactions

3.4.1. Oxidation 2-Ethoxy-2-oxoacetic acid can be oxidized, though specific experimental protocols are not widely reported. Strong oxidizing agents are expected to cleave the carbon-carbon bond, yielding carbon dioxide and other degradation products.[1]

3.4.2. Reduction The carbonyl groups can be reduced using standard reducing agents. For instance, lithium aluminum hydride or sodium borohydride can reduce the keto-acid to the corresponding diol or hydroxy-ester, respectively.[1]

3.4.3. Nucleophilic Substitution (Amidation) The ester group can undergo nucleophilic substitution with amines to form the corresponding oxamic acid ethylamides.

3.4.4. Heterocycle Synthesis: Pyrazole Formation 2-Ethoxy-2-oxoacetic acid is a key precursor for the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry.[1] The reaction typically involves condensation with a hydrazine derivative.

Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol is a generalized procedure based on known methods for pyrazole synthesis from 1,3-dicarbonyl compounds.

Materials:

-

2-Ethoxy-2-oxoacetic acid

-

Hydrazine hydrate or a substituted hydrazine

-

Glacial acetic acid (solvent)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-Ethoxy-2-oxoacetic acid in glacial acetic acid.

-

Add a stoichiometric equivalent of the hydrazine derivative to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the condensation and cyclization. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

Reaction Pathway: Pyrazole Synthesis

Caption: Generalized pathway for pyrazole synthesis.

Applications in Research and Drug Development

The unique chemical structure of 2-Ethoxy-2-oxoacetic acid makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules. Its applications are particularly prominent in the pharmaceutical industry.[9][10]

-

Pharmaceutical Intermediates: It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs).[9][10] Its bifunctional nature allows for the construction of intricate molecular frameworks with high precision.[9]

-

Heterocyclic Chemistry: As demonstrated, it is a precursor to a variety of heterocyclic systems, which are prevalent in drug molecules.

-

Organic Synthesis: It is used as a versatile reagent in various organic transformations, including condensations and multi-component reactions.

Safety and Handling

2-Ethoxy-2-oxoacetic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a hazardous substance.

-

Hazard Statements: H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P342+P311 (If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician).[6]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory when handling this compound.

Conclusion

2-Ethoxy-2-oxoacetic acid is a highly valuable and versatile chemical entity with significant applications in organic synthesis and drug discovery. Its distinct structural features and reactivity profile enable the efficient construction of complex molecular architectures. This guide has provided a consolidated resource on its chemical properties, synthesis, and reactivity, aiming to support researchers in their scientific endeavors with this important molecule. Further experimental investigation into its spectroscopic properties and reaction mechanisms will undoubtedly continue to expand its utility in the chemical sciences.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. americanelements.com [americanelements.com]

- 3. chemscene.com [chemscene.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. CAS 617-37-8: Monoethyl oxalate | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Ethoxy-2-oxoacetic acid | 617-37-8 [sigmaaldrich.com]

- 8. Oxalic acid 1-ethyl ester | 617-37-8 [chemicalbook.com]

- 9. 617-37-8|2-Ethoxy-2-oxoacetic acid|BLD Pharm [bldpharm.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-ethoxy-2-oxoacetic acid, a versatile building block in organic and medicinal chemistry. Also known as ethyl hydrogen oxalate or monoethyl oxalate, this compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] This document details key synthetic methodologies, providing in-depth experimental protocols and quantitative data to facilitate practical application in a laboratory setting.

Core Synthesis Pathways

Several viable synthetic routes to 2-ethoxy-2-oxoacetic acid have been established, each with distinct advantages and considerations. The most prominent methods include the partial hydrolysis of diethyl oxalate, the direct esterification of oxalic acid, the reaction of oxalyl chloride with ethanol, and the conversion of potassium monoethyl oxalate.

Partial Hydrolysis of Diethyl Oxalate

The selective monohydrolysis of diethyl oxalate is a widely employed and effective method for the synthesis of 2-ethoxy-2-oxoacetic acid.[2] This approach involves the careful saponification of one of the two ester groups of diethyl oxalate, followed by acidification to yield the desired monoester.

dot

Caption: Pathway of 2-Ethoxy-2-oxoacetic Acid via Partial Hydrolysis.

Direct Esterification of Oxalic Acid

The direct Fischer-Speier esterification of oxalic acid with ethanol, catalyzed by a strong acid such as sulfuric acid, presents a straightforward approach.[3] This reaction proceeds through a monoester intermediate, 2-ethoxy-2-oxoacetic acid. However, the reaction equilibrium can favor the formation of the diester, diethyl oxalate, making the isolation of the monoester challenging.[4]

dot

Caption: Fischer-Speier Esterification of Oxalic Acid.

Reaction of Oxalyl Chloride with Ethanol

The reaction of oxalyl chloride with absolute ethanol provides a high-yield route to ethyl oxalyl chloride, a reactive form of 2-ethoxy-2-oxoacetic acid.[5] This method is often carried out in the presence of a diluent to control the reaction rate and improve selectivity for the mono-substituted product.

dot

Caption: Synthesis of Ethyl Oxalyl Chloride from Oxalyl Chloride.

From Potassium Monoethyl Oxalate and Thionyl Chloride

This two-step synthesis begins with the preparation of potassium monoethyl oxalate from diethyl oxalate and potassium acetate. The resulting salt is then treated with thionyl chloride to afford ethyl oxalyl chloride.[6]

dot

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101638365B - Production process of oxalyl chloride monoethyl ester - Google Patents [patents.google.com]

- 6. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Hydrogen Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl hydrogen oxalate, a monoester of oxalic acid, serves as a significant intermediate in various chemical syntheses and possesses unique physicochemical properties that are of interest to researchers in organic chemistry and drug development. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of ethyl hydrogen oxalate, including its structure, molecular properties, and reactivity. Detailed experimental protocols for its synthesis are provided, and key data are summarized in structured tables for ease of reference.

Introduction

Ethyl hydrogen oxalate (also known as ethyloxalic acid) is the half-ester of oxalic acid and ethanol. Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile building block in organic synthesis. Understanding its physical and chemical properties is crucial for its effective utilization in the laboratory and in industrial processes. This guide aims to consolidate the available scientific information on ethyl hydrogen oxalate to support its application in research and development.

Physical Properties

The physical properties of ethyl hydrogen oxalate are summarized in the table below. It is a colorless liquid under standard conditions.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₄ | [1] |

| Molecular Weight | 118.09 g/mol | [1] |

| CAS Number | 617-37-8 | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 1.218 g/mL | [1] |

| Boiling Point | 107 °C at 12 mmHg (1600 Pa) | [3] |

| pKa | 1.53 ± 0.54 (Predicted) | [4] |

Chemical Properties and Reactivity

Ethyl hydrogen oxalate exhibits reactivity characteristic of both a carboxylic acid and an ester.

-

Intermediate in Esterification and Hydrolysis : It is a known intermediate in the complete esterification of oxalic acid to diethyl oxalate and in the partial hydrolysis of diethyl oxalate.[5]

-

Decomposition : At elevated temperatures, particularly during esterification processes, ethyl hydrogen oxalate can decompose to yield ethyl formate and other byproducts.[4]

-

Salt Formation : As a carboxylic acid, it can react with bases to form the corresponding oxalate salts.

Experimental Protocols

Synthesis of Ethyl Hydrogen Oxalate via Partial Hydrolysis of Diethyl Oxalate

This protocol describes the preparation of ethyl hydrogen oxalate by the controlled basic hydrolysis of diethyl oxalate.[6][7]

Materials:

-

Diethyl oxalate

-

Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)

-

Chilled deionized water

-

2.5 M Sodium hydroxide (NaOH) solution, chilled

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and immersed in an ice-water bath, dissolve diethyl oxalate (1 mole) in a minimal amount of THF or CH₃CN.

-

Add 500 mL of chilled water (3–4 °C) to the reaction mixture with stirring.

-

Once the temperature of the mixture has stabilized between 0 and 4 °C, slowly add 320–480 mL of chilled 2.5 M aqueous NaOH solution (1 mole equivalent) dropwise.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:10 methanol:dichloromethane eluent and visualized with a bromocresol green staining solution.

-

After stirring for 30–50 minutes, acidify the reaction mixture to a pH of 0.5–0.7 by the dropwise addition of 2 M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with four portions of 120–150 mL of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation. The fraction collected at 84–86 °C (at 2.5 mmHg) is the purified monoethyl oxalate.[6]

Logical Workflow for Synthesis and Purification:

Spectroscopic Data

Detailed spectroscopic data for ethyl hydrogen oxalate is not widely available in peer-reviewed literature. The information below is based on related compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl group, characteristic of an ethyl ester. A broad singlet corresponding to the acidic proton of the carboxylic acid group would also be anticipated, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR : The carbon NMR spectrum for an isotopically labeled analog, 2-(ethoxy-d5)-2-oxoacetic-¹³C₂ acid, has been reported.[8] For the unlabeled compound, two distinct carbonyl carbon signals are expected, one for the ester and one for the carboxylic acid. Signals for the methylene and methyl carbons of the ethyl group would also be present.

Infrared (IR) Spectroscopy

The IR spectrum of ethyl hydrogen oxalate is expected to exhibit characteristic absorption bands for both the carboxylic acid and ester functional groups.

-

O-H Stretch : A broad band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

-

C=O Stretch : Two distinct carbonyl stretching bands are anticipated. One for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹, and another for the ester carbonyl, usually at a slightly higher frequency, around 1735-1750 cm⁻¹.

-

C-O Stretch : Bands corresponding to the C-O stretching of the ester and carboxylic acid would be observed in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of ethyl hydrogen oxalate would show a molecular ion peak at m/z 118. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 amu) or the entire ester group (-COOCH₂CH₃, 73 amu), as well as decarboxylation (-COOH, 45 amu).

Predicted Fragmentation Pathway:

Conclusion

Ethyl hydrogen oxalate is a valuable chemical intermediate with a unique combination of ester and carboxylic acid functionalities. This guide has summarized its key physical and chemical properties and provided a detailed experimental protocol for its synthesis. While some experimental data, particularly comprehensive spectroscopic analyses, remain to be fully documented in the literature, the information presented here provides a solid foundation for researchers and professionals working with this compound. Further studies to fully characterize its properties would be a valuable contribution to the field.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 617-37-8: Monoethyl oxalate | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Oxalic acid 1-ethyl ester | 617-37-8 [chemicalbook.com]

- 5. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atamankimya.com [atamankimya.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Ethoxy-2-oxoacetic Acid (CAS Number: 617-37-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-2-oxoacetic acid (CAS No. 617-37-8), a versatile building block in organic synthesis and a key intermediate in the pharmaceutical industry. This document details its chemical and physical properties, provides established synthesis protocols, and presents its spectroscopic characterization data. Furthermore, it explores its relevance in biochemical pathways and its applications in drug discovery and development. All quantitative data is summarized in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Introduction

2-Ethoxy-2-oxoacetic acid, also known as monoethyl oxalate or ethyl hydrogen oxalate, is an organic compound with the chemical formula C₄H₆O₄.[1][2] It is the monoester of oxalic acid and ethanol. Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a highly valuable reagent for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[3] In the pharmaceutical sector, it serves as a crucial intermediate for the development of novel therapeutic agents.[4] This guide aims to be a thorough resource for professionals utilizing this compound in their research and development endeavors.

Chemical and Physical Properties

2-Ethoxy-2-oxoacetic acid is typically a colorless liquid at room temperature.[2][5] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 617-37-8 | [2] |

| Molecular Formula | C₄H₆O₄ | [1][2] |

| Molecular Weight | 118.09 g/mol | [2] |

| Appearance | Colorless liquid | [2][5] |

| Boiling Point | 204.7 ± 23.0 °C at 760 mmHg | [6] |

| Melting Point | 195 °C (decomposes) | [7] |

| Density | 1.274 g/cm³ | [6] |

| Flash Point | 89.3 ± 16.1 °C | [6] |

| IUPAC Name | 2-ethoxy-2-oxoacetic acid | |

| Synonyms | Monoethyl oxalate, Ethyl hydrogen oxalate, Oxalic acid monoethyl ester | [1][2] |

Synthesis of 2-Ethoxy-2-oxoacetic Acid

The most common and practical laboratory synthesis of 2-Ethoxy-2-oxoacetic acid involves the selective monohydrolysis of diethyl oxalate.

Experimental Protocol: Monohydrolysis of Diethyl Oxalate

This protocol is adapted from a reported green synthesis method.[1][8]

Materials:

-

Diethyl oxalate

-

Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)

-

Sodium hydroxide (NaOH), 0.25 M aqueous solution

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a flask immersed in an ice-water bath, dissolve diethyl oxalate (e.g., 0.228 g, 1.6 mmol) in a minimal amount of THF (e.g., 1 mL).

-

Add chilled deionized water (e.g., 13 mL) to the solution.

-

Once the temperature of the reaction mixture reaches 0–5 °C, inject the chilled 0.25 M aqueous NaOH solution (e.g., 6.5 mL) while stirring.

-

Monitor the reaction progress by thin-layer chromatography.

-

After approximately 10-15 minutes of stirring, acidify the reaction mixture to a pH of ~1 by the dropwise addition of 2 M HCl.

-

Extract the product with ethyl acetate (4 x 15 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-Ethoxy-2-oxoacetic acid.

Expected Yield: High yields are typically reported for this procedure.[1]

References

- 1. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Ethoxy-2-oxoacetic acid | CymitQuimica [cymitquimica.com]

- 3. Buy 2-Ethoxy-2-oxoacetic acid | 617-37-8 [smolecule.com]

- 4. CID 76973349 | C4H6O4 | CID 76973349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 617-37-8: Monoethyl oxalate | CymitQuimica [cymitquimica.com]

- 6. 2-Ethoxy-2-oxoacetic acid|617-37-8 - MOLBASE Encyclopedia [m.molbase.com]

- 7. echemi.com [echemi.com]

- 8. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]

An In-depth Technical Guide to 2-Ethoxy-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Ethoxy-2-oxoacetic acid (also known as ethyl hydrogen oxalate or monoethyl oxalate), a versatile reagent in organic synthesis and a key intermediate in the pharmaceutical industry. This document details its discovery and history, physicochemical properties, synthesis methodologies, and applications.

Discovery and History

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2-Ethoxy-2-oxoacetic acid is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₄ | [2][3][4][5][6][7][8] |

| Molecular Weight | 118.09 g/mol | [2][3][4][5][6][7][9] |

| CAS Number | 617-37-8 | [2][3][6][7][8][9] |

| Appearance | Colorless to light brown liquid/oil | [3][8][9] |

| Boiling Point | 204.7 ± 23.0 °C at 760 mmHg | [2][9][10] |

| 107 °C at 12 mmHg (1600 Pa) | [11] | |

| 84-86 °C at 2.5 mmHg | [12] | |

| Melting Point | 195 °C (decomposes) | [9][11][13] |

| Density | 1.3 ± 0.1 g/cm³ | [10] |

| Solubility | Soluble in water, DMSO, and ethyl acetate. | [8][13] |

| pKa | 1.53 ± 0.54 (Predicted) | [13] |

| Flash Point | 89.3 ± 16.1 °C | [9][10] |

| Refractive Index (n20/D) | 1.424 - 1.430 | [11][13] |

| LogP | -0.3659 | [5] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | [5][14] |

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of 2-Ethoxy-2-oxoacetic acid. The most common approaches involve the controlled hydrolysis of diethyl oxalate or the ozonolysis of unsaturated esters. Detailed protocols for these key methods are provided below.

Synthesis via Partial Hydrolysis of Diethyl Oxalate

This is a widely used laboratory-scale method for producing 2-Ethoxy-2-oxoacetic acid.

3.1.1. Base-Mediated Hydrolysis

-

Materials:

-

Diethyl oxalate

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl), 4 N or 2 M solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Brine solution

-

-

Protocol (using K₂CO₃):

-

A solution of diethyl oxalate (20 g, 0.137 mol) and K₂CO₃ (10 g, 0.072 mol) in water is stirred at 50°C for 6 hours.[9]

-

After cooling to room temperature, the suspension is filtered.

-

The filtrate is acidified to pH 3-4 with 4 N HCl.

-

The aqueous solution is extracted with ethyl acetate (5 x 100 mL).

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

After filtration, the solvent is concentrated to yield the desired product.

-

-

Protocol (using NaOH):

-

Dissolve diethyl oxalate (0.228 g, 1.6 mmol) in 1 mL of THF and add to 13 mL of chilled water in a flask immersed in an ice-water bath.

-

When the temperature of the reaction mixture reaches 0–5 °C, inject 6.5 mL of chilled 0.25 M aqueous NaOH.

-

After 20 minutes of stirring, acidify the reaction mixture to pH 0.5–0.7 with 2 M HCl.

-

Extract the product with approximately 10–15 mL of ethyl acetate four times.

-

Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Synthesis via Ozonolysis of Diethyl Fumarate/Maleate

This method provides an alternative route to 2-Ethoxy-2-oxoacetic acid, which is the hydrated form of ethyl glyoxylate.

-

Materials:

-

Diethyl maleate or diethyl fumarate

-

Dichloromethane (CH₂Cl₂)

-

Ozone (O₃)

-

Oxygen (O₂)

-

Dimethyl sulfide (DMS)

-

-

Protocol:

-

A solution of diethyl maleate (20 g, 0.116 mol) in 200 mL of dichloromethane is cooled to -78 °C.

-

Ozone is bubbled through the solution for approximately 2.25 hours until a blue color persists.

-

The excess ozone is purged with an oxygen flow for 15 minutes.

-

The cold solution is added to an excess of dimethyl sulfide (8.0 g, 0.13 mol) under a nitrogen atmosphere at 25 °C. The solution will reflux spontaneously.

-

The reaction mixture is allowed to stir at 25 °C overnight under nitrogen.

-

The solvent and excess dimethyl sulfide are removed on a rotary evaporator to yield the product.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of 2-Ethoxy-2-oxoacetic acid.

Applications in Research and Development

2-Ethoxy-2-oxoacetic acid is a valuable building block in organic synthesis due to its bifunctional nature, possessing both a carboxylic acid and an ester group. This allows for a wide range of chemical transformations.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[2] Its reactive nature enables the construction of complex molecular scaffolds found in many drug candidates.[2]

-

Heterocyclic Chemistry: It is a key starting material for the synthesis of heterocyclic compounds, such as pyrazoles, which have diverse applications in medicinal chemistry and materials science.

-

Agrochemicals: The compound is also utilized in the development of new agrochemicals.

-

Enzyme Studies: In biological research, it can be used as a substrate to study the activity of enzymes like aldolase, which plays a role in carbohydrate metabolism.

References

- 1. Ethanol, 2-ethoxy- [webbook.nist.gov]

- 2. 2-Ethoxy-2-oxoacetic Acid | High-Purity Reagent [benchchem.com]

- 3. 2-Ethoxy-2-oxoacetic acid | CymitQuimica [cymitquimica.com]

- 4. Buy 2-Ethoxy-2-oxoacetic acid | 617-37-8 [smolecule.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Ethoxy-2-Oxoacetic Acid - Protheragen [protheragen.ai]

- 7. americanelements.com [americanelements.com]

- 8. CAS 617-37-8: Monoethyl oxalate | CymitQuimica [cymitquimica.com]

- 9. 2-Ethoxy-2-oxoacetic acid | 617-37-8 [sigmaaldrich.com]

- 10. Ethoxy(oxo)acetic acid | CAS#:617-37-8 | Chemsrc [chemsrc.com]

- 11. echemi.com [echemi.com]

- 12. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxalic acid 1-ethyl ester | 617-37-8 [chemicalbook.com]

- 14. CID 76973349 | C4H6O4 | CID 76973349 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Ethoxy-2-oxoacetic Acid in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-2-oxoacetic acid, also known as ethyl hydrogen oxalate, is a versatile and highly reactive organic compound that serves as a critical intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique bifunctional nature, possessing both a carboxylic acid and an ester group, allows for its participation in a variety of chemical transformations, making it an invaluable building block in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the role of 2-ethoxy-2-oxoacetic acid in pharmaceutical manufacturing, detailing its application in the synthesis of key drug molecules, experimental protocols, and the biological significance of the resulting pharmaceuticals.

Core Applications in Pharmaceutical Synthesis

2-Ethoxy-2-oxoacetic acid and its derivatives are instrumental in the synthesis of several classes of pharmaceuticals. Its reactivity is primarily centered around condensation reactions, where it can introduce a two-carbon unit with versatile functional handles. One of the most significant applications of this intermediate is in the synthesis of heterocyclic compounds, which form the scaffold of numerous drugs.

A prominent example of its application is in the synthesis of isoquinoline alkaloids and their analogues. The Pictet-Spengler reaction, a cornerstone in the synthesis of isoquinolines, can utilize derivatives of 2-ethoxy-2-oxoacetic acid to introduce a C-3 alkoxycarbonyl group, a key feature in several biologically active molecules. This approach is crucial in the development of anthelmintic drugs like Praziquantel and its derivatives.

Synthesis of Praziquantel Analogues: A Case Study

Praziquantel is a crucial anthelmintic drug effective against schistosomiasis and other parasitic worm infections. The synthesis of its analogues can involve the use of intermediates derived from 2-ethoxy-2-oxoacetic acid. A key step in forming the isoquinoline core of these molecules is the Pictet-Spengler reaction.

Experimental Workflow: Pictet-Spengler Reaction for Isoquinoline Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a C-3 alkoxycarbonyl-substituted tetrahydroisoquinoline, a key intermediate for Praziquantel analogues, using a derivative of 2-ethoxy-2-oxoacetic acid.

Experimental Protocol: Synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

This protocol describes a general procedure for the Pictet-Spengler reaction to synthesize the core isoquinoline structure.

Materials:

-

β-phenylethylamine

-

Ethyl glyoxylate (derived from 2-ethoxy-2-oxoacetic acid)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Imine Formation: To a solution of β-phenylethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add ethyl glyoxylate (1.1 eq).

-

Cyclization: Add trifluoroacetic acid (TFA) (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Quantitative Data

The yields and purity of the Pictet-Spengler reaction are highly dependent on the specific substrates and reaction conditions. The following table summarizes typical data for the synthesis of isoquinoline derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| β-phenylethylamine | Ethyl glyoxylate | TFA | DCM | 24 | 75-85 | >95 |

| Tryptamine | Ethyl glyoxylate | TFA | DCM | 18 | 80-90 | >97 |

| Dopamine (protected) | Ethyl glyoxylate | TFA | DCM | 36 | 65-75 | >95 |

Mechanism of Action of Praziquantel and its Analogues

The primary therapeutic effect of Praziquantel and its analogues is the disruption of calcium homeostasis in parasitic worms.[1][2] This leads to rapid muscle contraction and paralysis of the worms, causing them to detach from the host's blood vessel walls and be subsequently eliminated by the host's immune system.[3]

The precise molecular target of Praziquantel has been a subject of extensive research, with evidence pointing towards voltage-gated calcium channels in the parasite's cell membranes.[4] Praziquantel is believed to act as an agonist or partial agonist at these channels, leading to an uncontrolled influx of calcium ions.[2]

Signaling Pathway: Praziquantel's Effect on Parasite Calcium Homeostasis

The following diagram illustrates the proposed signaling pathway for Praziquantel's mechanism of action.

Conclusion

2-Ethoxy-2-oxoacetic acid is a cornerstone intermediate in pharmaceutical synthesis, enabling the efficient construction of complex heterocyclic scaffolds. Its application in the synthesis of isoquinoline-based drugs, such as analogues of Praziquantel, highlights its strategic importance in developing treatments for major global health challenges. A thorough understanding of the reaction mechanisms and biological pathways associated with pharmaceuticals derived from this versatile intermediate is crucial for the continued innovation of novel and effective therapies. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. (PDF) The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? (2020) | Charlotte M. Thomas | 39 Citations [scispace.com]

- 2. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 3. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Ethoxy-2-oxoacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-Ethoxy-2-oxoacetic acid (CAS No: 617-37-8), a valuable building block in organic synthesis. Due to the limited availability of public experimental spectral data for this compound, this document presents predicted spectroscopic data obtained from computational models. These predictions for ¹H NMR, ¹³C NMR, IR, and mass spectrometry are intended to serve as a reference for researchers. Additionally, this guide outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Ethoxy-2-oxoacetic acid.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.38 | Triplet | 3H | -CH₃ |

| 4.39 | Quartet | 2H | -O-CH₂- |

| 10.5 (variable) | Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 13.9 | -CH₃ |

| 64.2 | -O-CH₂- |

| 157.8 | Ester C=O |

| 160.1 | Carboxylic Acid C=O |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 2985 | Medium | C-H stretch (Aliphatic) |

| 1760 | Strong | C=O stretch (Ester) |

| 1730 | Strong | C=O stretch (Carboxylic Acid) |

| 1250 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Abundance (%) | Assignment |

| 118.02 | 5 | [M]⁺ (Molecular Ion) |

| 73.03 | 100 | [M - COOH]⁺ |

| 45.02 | 60 | [COOH]⁺ |

| 29.02 | 40 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of 2-Ethoxy-2-oxoacetic acid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

-

-

Data Acquisition: Place the prepared sample in the IR spectrometer. Record the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like 2-Ethoxy-2-oxoacetic acid, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method.

-

Ionization: The sample is ionized, typically using Electron Ionization (EI) for GC-MS. In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

Key Isomers of C4H6O4 and Their IUPAC Nomenclature

An In-depth Technical Guide to the Isomers of C4H6O4 for Researchers, Scientists, and Drug Development Professionals

The chemical formula C4H6O4 represents a group of dicarboxylic acid isomers that play significant roles in biochemistry, industrial chemistry, and drug development. This technical guide provides a comprehensive overview of the key isomers, including their IUPAC nomenclature, physicochemical properties, metabolic and signaling pathways, and detailed experimental protocols for their analysis and synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Several structural and geometric isomers exist for the molecular formula C4H6O4. The most prominent of these are succinic acid, its geometric isomers fumaric and maleic acid, and the structural isomers methylmalonic acid and acetoxyacetic acid.

| Common Name | Preferred IUPAC Name | Synonyms | CAS Number |

| Succinic Acid | Butanedioic acid | Amber acid, 1,2-Ethanedicarboxylic acid | 110-15-6 |

| Fumaric Acid | (2E)-But-2-enedioic acid | trans-Butenedioic acid, trans-1,2-Ethylenedicarboxylic acid | 110-17-8 |

| Maleic Acid | (2Z)-But-2-enedioic acid | cis-Butenedioic acid, Toxilic acid | 110-16-7 |

| Methylmalonic Acid | 2-Methylpropanedioic acid | Isosuccinic acid | 516-05-2 |

| Acetoxyacetic Acid | 2-Acetoxyacetic acid | Acetylglycolic acid | 13831-30-6 |

Physicochemical Properties

The distinct structural arrangements of these isomers lead to significant differences in their physical and chemical properties, which are crucial for their application in various fields.

| Property | Succinic Acid | Fumaric Acid | Maleic Acid | Methylmalonic Acid | Acetoxyacetic Acid |

| Molar Mass ( g/mol ) | 118.09 | 116.07 | 116.07 | 118.09 | 118.09 |

| Melting Point (°C) | 185–187[1] | 287[2] | 135[2] | 134 | 67-69[3][4] |

| Boiling Point (°C) | 235 (decomposes) | Sublimes at 290 | 135 (decomposes) | Decomposes | 141-142 (at 12 mmHg)[3][4] |

| Water Solubility (g/L) | 83.2 (at 25 °C) | 6.3 (at 25 °C)[5] | 788 (at 25 °C) | Soluble | 144[1][6] |

| pKa1 | 4.21 | 3.03 | 1.92 | 3.07 | 2.69[3][6] |

| pKa2 | 5.64 | 4.44 | 6.22 | 5.76 | - |

Biological Significance and Signaling Pathways

Succinate and fumarate are central intermediates in the tricarboxylic acid (TCA) cycle, a key metabolic pathway for energy production in aerobic organisms.[7][8][9] Beyond its metabolic role, succinate has emerged as a critical signaling molecule.[7][10][11]

Role in the Tricarboxylic Acid (TCA) Cycle

Within the mitochondria, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain.[7][11] This reaction is a crucial step in cellular respiration.

Succinate as a Signaling Molecule

Accumulated succinate can be transported out of the mitochondria and act as an extracellular signaling molecule by binding to its receptor, SUCNR1 (GPR91).[7][12] This signaling is implicated in various physiological and pathological processes, including inflammation and tumorigenesis.[7][13] Intracellularly, elevated succinate can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to low oxygen.[13]

Experimental Protocols

Synthesis of Fumaric Acid from Maleic Acid (Isomerization)

This experiment demonstrates the conversion of the cis-isomer (maleic acid) to the more stable trans-isomer (fumaric acid) through acid catalysis.

Materials:

-

Maleic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Reflux apparatus (round-bottom flask, condenser, heating mantle)

-

Stir plate and stir bar

-

Ice water bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Oven

Procedure:

-

In a round-bottom flask, dissolve a known quantity of maleic acid in deionized water with gentle warming.[14]

-

Set up the reflux apparatus and add a stir bar to the flask.

-

Carefully add concentrated HCl to the maleic acid solution through the condenser.[15]

-

Heat the mixture to reflux with continuous stirring. Continue refluxing for approximately 15-30 minutes. The less soluble fumaric acid will start to precipitate out of the solution.[15]

-

After the reflux period, turn off the heat and allow the apparatus to cool to room temperature.

-

Further cool the flask in an ice water bath to maximize the crystallization of fumaric acid.

-

Collect the solid product by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the purified fumaric acid in an oven at a temperature below its melting point (e.g., 100-120°C).[14]

-

Characterize the product by determining its melting point and comparing it to the literature value.

Quantification of Succinic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common reversed-phase HPLC method for the quantification of succinic acid.

Materials and Reagents:

-

Succinic acid analytical standard

-

HPLC grade water

-

Phosphoric acid (H3PO4) or Sulfuric Acid (H2SO4)

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare an aqueous solution of a weak acid, such as 5 mM H3PO4, and adjust the pH to approximately 2.1.[16] Degas the mobile phase before use.

-

Standard Solution Preparation:

-

Prepare a stock solution of succinic acid (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in the mobile phase or a suitable solvent.

-

Prepare a series of working standard solutions of known concentrations by serial dilution of the stock solution.

-

-

Sample Preparation:

-

For liquid samples, dilute as necessary with the mobile phase.

-

For solid samples, perform an appropriate extraction followed by dilution.

-

Filter all standards and samples through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Set the HPLC system parameters:

-

Column: C18 reversed-phase column

-

Mobile Phase: Isocratic elution with the prepared acidic mobile phase

-

Flow Rate: Typically 0.5-1.0 mL/min

-

Detection Wavelength: 210 nm[16]

-

Injection Volume: 10-20 µL

-

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared samples.

-

-

Quantification:

-

Integrate the peak area of succinic acid in the chromatograms.

-

Determine the concentration of succinic acid in the samples by comparing their peak areas to the calibration curve.

-

Conclusion

The isomers of C4H6O4 are a group of dicarboxylic acids with diverse and significant roles in science and industry. A thorough understanding of their individual properties, biological functions, and analytical methodologies is essential for researchers in the fields of biochemistry, drug development, and materials science. This guide provides a foundational overview to aid in these endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Fumaric acid production by fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetoxyacetic acid | 13831-30-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Acetoxyacetic acid(13831-30-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Succinic acid - Wikipedia [en.wikipedia.org]

- 8. metabolon.com [metabolon.com]

- 9. britannica.com [britannica.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 13. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 14. studylib.net [studylib.net]

- 15. studylib.net [studylib.net]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols for 2-Ethoxy-2-oxoacetic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-2-oxoacetic acid, also known as ethyl hydrogen oxalate, and its corresponding diester, diethyl oxalate, are highly versatile and valuable C2 and C4 building blocks in synthetic organic and medicinal chemistry. Their unique structures, featuring electrophilic carbonyl groups, make them crucial synthons for the construction of a wide array of complex molecules and heterocyclic scaffolds of significant pharmacological interest.[1] These reagents are extensively used in various condensation and multicomponent reactions to generate diverse molecular frameworks. This document provides detailed application notes and experimental protocols for the use of 2-ethoxy-2-oxoacetic acid and diethyl oxalate in the synthesis of key heterocyclic compounds, including pyrazoles, dihydropyrimidinones, and hydantoins.

I. Synthesis of Pyrazole Derivatives

Pyrazole scaffolds are prevalent in numerous pharmaceuticals and agrochemicals due to their diverse biological activities. Diethyl oxalate serves as a key precursor for the synthesis of pyrazole-5-carboxylates through condensation with hydrazones.

Application Note:

The reaction of diethyl oxalate with ketone hydrazones provides a regioselective pathway to substituted pyrazole-5-carboxylates. The process typically involves the in-situ generation of a hydrazone dianion, which then undergoes cyclization with diethyl oxalate. This one-pot procedure is efficient for synthesizing a range of aryl- and alkyl-substituted pyrazoles.[2]

A general workflow for this synthesis is depicted below:

Caption: General workflow for the one-pot synthesis of pyrazole-5-carboxylates.

Quantitative Data for Pyrazole Synthesis

| Entry | Hydrazone Precursor | Product | Yield (%) | Reference |

| 1 | Acetophenone hydrazone | Ethyl 3-phenyl-1H-pyrazole-5-carboxylate | 75 | [2] |

| 2 | 4'-Methoxyacetophenone hydrazone | Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | 82 | [2] |

| 3 | 4'-Chloroacetophenone hydrazone | Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | 78 | [2] |

| 4 | Propiophenone hydrazone | Ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate | 65 | [2] |

Experimental Protocol: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Materials:

-

Acetophenone hydrazone

-

n-Butyllithium (2.5 M in hexane)

-

Diethyl oxalate

-

Anhydrous Tetrahydrofuran (THF)

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of acetophenone hydrazone (2.0 mmol) in anhydrous THF, add n-butyllithium (2.0 mL of a 2.5 M solution in hexane) at -78 °C under an inert atmosphere.

-

Stir the mixture for 45 minutes at -78 °C, then for 15 minutes at 20 °C.

-

Cool the reaction mixture back to -78 °C and add diethyl oxalate (2.2 mmol).

-

Allow the reaction mixture to warm to 20 °C over 16 hours.

-

Remove the solvent (THF) in vacuo.

-

To the residue, add p-TsOH (8.0 mmol) and 30 mL of toluene.

-

Reflux the mixture for 10 hours.

-

After cooling, the reaction mixture is worked up using standard extraction procedures (e.g., washing with saturated sodium bicarbonate solution and brine, followed by drying over anhydrous sodium sulfate).

-

The crude product is purified by column chromatography on silica gel to afford the desired pyrazole-5-carboxylate.[2]

II. Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are known for their wide range of pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties. 2-Ethoxy-2-oxoacetic acid ethyl ester (ethyl acetoacetate is a common β-ketoester, however the core reactivity is analogous) can be utilized in this reaction.

Application Note:

The classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. This multicomponent approach offers a straightforward and atom-economical route to highly functionalized dihydropyrimidinones. Various catalysts can be employed to improve yields and reaction times.

A schematic representation of the Biginelli reaction is as follows:

Caption: The Biginelli three-component reaction for DHPM synthesis.

Quantitative Data for Biginelli Reaction

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Granite | Ethanol | 5 | 64 | [3] |

| 2 | 4-Chlorobenzaldehyde | Quartz | Ethanol | 4 | 75 | [3] |

| 3 | 4-Nitrobenzaldehyde | [Btto][p-TSA] | Solvent-free | 0.5 | 95 | [4] |

| 4 | 2-Chlorobenzaldehyde | [Btto][p-TSA] | Solvent-free | 0.5 | 89 | [4] |

Experimental Protocol: Synthesis of 4-Phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Urea

-

Granite (powdered) or Quartz as catalyst

-

Ethanol

Procedure:

-

A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1 mmol), and granite or quartz (0.5 g) in ethanol (15 mL) is prepared in a round-bottom flask.

-

The mixture is heated under reflux for the required time (monitored by TLC).

-

After completion of the reaction, the reaction mixture is filtered to separate the catalyst.

-

The filtrate is allowed to stand overnight.

-

The solid product that precipitates is collected by filtration under suction.

-

The crude product is recrystallized from ethanol to afford the pure 4-phenyl-3,4-dihydropyrimidin-2(1H)-one.[3]

III. Synthesis of Hydantoin Derivatives

Hydantoins are a class of heterocyclic compounds that form the core structure of several anticonvulsant drugs. The Urech hydantoin synthesis provides a classical route to these compounds from amino acids.

Application Note:

The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the intermediate ureido acid to form the hydantoin ring. An initial esterification of the amino acid is often performed to improve solubility and reactivity.

The logical flow of the Urech hydantoin synthesis is outlined below:

Caption: Workflow for the Urech synthesis of hydantoins from amino acids.

Quantitative Data for Hydantoin Synthesis

| Entry | Starting Amino Acid | Product | Overall Yield (%) | Reference |

| 1 | Glycine | Hydantoin | 69 | [4] |

| 2 | L-Alanine | 5-Methylhydantoin | >99 (ureido step), 93 (cyclization) | [4] |

| 3 | L-Phenylalanine | 5-Benzylhydantoin | 89 | [5] |

| 4 | L-Methionine | 5-(2-(Methylthio)ethyl)hydantoin | >99 (ureido step), 91 (cyclization) | [4] |

Experimental Protocol: Urech Synthesis of 5-Benzylhydantoin

Materials:

-

L-Phenylalanine

-

Ethanol

-

Hydrogen chloride gas

-

Potassium cyanate (KCNO)

-

Concentrated hydrochloric acid

Procedure:

-

Esterification: L-Phenylalanine is suspended in ethanol, and dry hydrogen chloride gas is bubbled through the mixture to catalyze the formation of the ethyl ester hydrochloride. The reaction is typically run overnight. The solvent is then evaporated to yield the crude amino acid ethyl ester hydrochloride.

-

N-Carbamylation: The crude ethyl ester hydrochloride is dissolved in water, and potassium cyanate is added. The reaction is stirred, often at a reduced temperature (e.g., -5 °C), for a couple of hours to form the corresponding ureido derivative.

-

Cyclization: Concentrated hydrochloric acid is added to the reaction mixture containing the ureido derivative. The mixture is stirred, often overnight, to effect cyclization to the hydantoin.

-

Isolation: The precipitated hydantoin product is collected by filtration, washed with water, and dried to yield the pure 5-benzylhydantoin.[4][5]

References

- 1. Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]

- 4. ikm.org.my [ikm.org.my]

- 5. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Experimental Protocols for Esterification with 2-Ethoxy-2-oxoacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethoxy-2-oxoacetic acid, also known as ethyl glyoxylate or oxalic acid monoethyl ester, is a versatile building block in organic synthesis, frequently utilized in the pharmaceutical and fine chemical industries.[1][2][3] Its structure incorporates both a carboxylic acid and an ester moiety, making it a valuable precursor for the synthesis of more complex molecules. Esterification of its carboxylic acid group is a key transformation, enabling the introduction of diverse functionalities. This document provides detailed protocols for three common and effective esterification methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method offers distinct advantages depending on the substrate's nature and the desired reaction conditions.

General Considerations for Method Selection

The choice of esterification protocol depends on several factors, including the stability of the alcohol substrate, steric hindrance, and desired stereochemical outcome.

-

Fischer-Speier Esterification: This is a classic, acid-catalyzed method best suited for simple, non-acid-sensitive primary and secondary alcohols where a large excess of the alcohol can be used as the solvent.[4][5]

-

Steglich Esterification: This method is ideal for acid-sensitive or sterically hindered alcohols. It proceeds under mild, neutral conditions at room temperature, using a carbodiimide coupling agent.[6][7]

-

Mitsunobu Reaction: This reaction is particularly useful for secondary alcohols where an inversion of stereochemistry is desired.[8][9] It requires the use of triphenylphosphine and an azodicarboxylate.

Experimental Protocols

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

2-Ethoxy-2-oxoacetic acid is an irritant and corrosive; handle with care.[1]

-

Strong acids like sulfuric acid are highly corrosive.

-

DCC is a potent skin sensitizer.

-

DEAD and DIAD are toxic and potentially explosive; handle with care and avoid heating.[10]

Method A: Fischer-Speier Esterification (Acid-Catalyzed)

This protocol describes the esterification of 2-ethoxy-2-oxoacetic acid with a generic primary or secondary alcohol (R-OH) using sulfuric acid as a catalyst. The reaction is driven to completion by using an excess of the alcohol and removing water as it forms.[5][11]

Materials:

-

2-Ethoxy-2-oxoacetic acid (1.0 eq)

-

Alcohol (R-OH) (at least 10 eq, can be used as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser